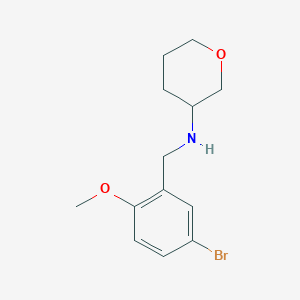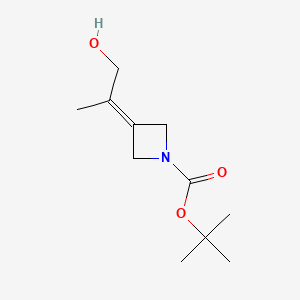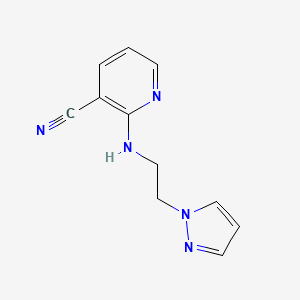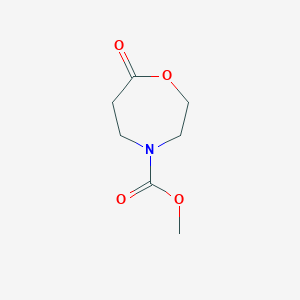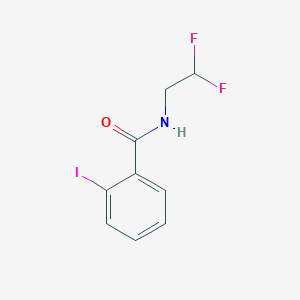![molecular formula C12H14BrN3O2 B14906869 tert-Butyl (5-bromo-1H-pyrrolo[3,2-b]pyridin-3-yl)carbamate](/img/structure/B14906869.png)
tert-Butyl (5-bromo-1H-pyrrolo[3,2-b]pyridin-3-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (5-bromo-1H-pyrrolo[3,2-b]pyridin-3-yl)carbamate: is a heterocyclic compound that features a pyrrolopyridine core structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (5-bromo-1H-pyrrolo[3,2-b]pyridin-3-yl)carbamate typically involves the following steps:
Bromination: The starting material, pyrrolo[3,2-b]pyridine, undergoes bromination using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 5-position.
Carbamoylation: The brominated intermediate is then reacted with tert-butyl isocyanate to form the carbamate group at the 3-position.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The bromine atom in tert-Butyl (5-bromo-1H-pyrrolo[3,2-b]pyridin-3-yl)carbamate can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation reactions using oxidizing agents like hydrogen peroxide or reduction reactions using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, amines, DMF (Dimethylformamide) as solvent, and heating.
Oxidation: Hydrogen peroxide, acetic acid as solvent.
Reduction: Lithium aluminum hydride, THF (Tetrahydrofuran) as solvent.
Major Products:
Azido Derivatives: Formed from nucleophilic substitution with sodium azide.
Amino Derivatives: Formed from nucleophilic substitution with amines.
Oxidized Products: Formed from oxidation reactions.
Reduced Products: Formed from reduction reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a building block in the synthesis of more complex heterocyclic compounds.
- Employed in the development of novel catalysts for organic reactions .
Biology and Medicine:
- Investigated for its potential as a pharmacophore in drug discovery, particularly in the development of kinase inhibitors and other therapeutic agents .
Industry:
- Utilized in the synthesis of advanced materials with specific electronic or optical properties.
- Applied in the production of specialty chemicals and intermediates for various industrial processes .
Wirkmechanismus
The mechanism of action of tert-Butyl (5-bromo-1H-pyrrolo[3,2-b]pyridin-3-yl)carbamate in biological systems involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For instance, as a kinase inhibitor, it may bind to the ATP-binding site of kinases, thereby blocking their activity and affecting downstream signaling pathways .
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate
- tert-Butyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
- tert-Butyl 5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-ylcarbamate
Comparison:
- Structural Differences: While these compounds share a similar core structure, they differ in the position and nature of substituents, which can significantly affect their chemical reactivity and biological activity.
- Unique Properties: tert-Butyl (5-bromo-1H-pyrrolo[3,2-b]pyridin-3-yl)carbamate is unique due to its specific substitution pattern, which may confer distinct electronic properties and binding affinities compared to its analogs .
Eigenschaften
Molekularformel |
C12H14BrN3O2 |
|---|---|
Molekulargewicht |
312.16 g/mol |
IUPAC-Name |
tert-butyl N-(5-bromo-1H-pyrrolo[3,2-b]pyridin-3-yl)carbamate |
InChI |
InChI=1S/C12H14BrN3O2/c1-12(2,3)18-11(17)15-8-6-14-7-4-5-9(13)16-10(7)8/h4-6,14H,1-3H3,(H,15,17) |
InChI-Schlüssel |
IVBZHQIWIRUNDM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1=CNC2=C1N=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


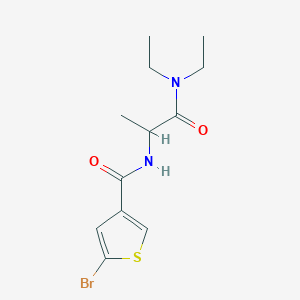
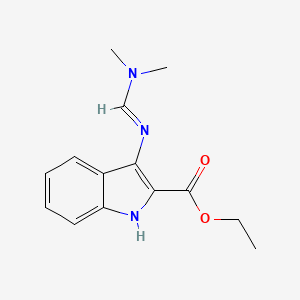
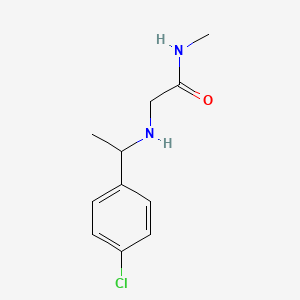
![4-Bromo-N-(5,6-dihydro-4h-cyclopenta[d]thiazol-2-yl)benzamide](/img/structure/B14906806.png)

![N-[2-(2-pyridyl)-1H-benzimidazol-5-yl]furan-2-carboxamide](/img/structure/B14906828.png)

![3H-Pyrimido[4,5-b][1,4]oxazine-4,6(5H,7H)-dione](/img/structure/B14906836.png)
